4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 122994-69-8
VCID: VC20842773
InChI: InChI=1S/C12H12ClNO2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
SMILES: CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCl
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole

CAS No.: 122994-69-8

Cat. No.: VC20842773

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole - 122994-69-8

Specification

CAS No. 122994-69-8
Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
IUPAC Name 4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
Standard InChI InChI=1S/C12H12ClNO2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
Standard InChI Key LCZPNWWYXZSYJO-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCl
Canonical SMILES CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCl

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole features a core 1,3-oxazole ring with three distinct substituents. The oxazole ring itself is a planar, aromatic heterocycle containing adjacent oxygen (position 1) and nitrogen (position 3) atoms. The compound's three-dimensional structure is influenced by the spatial arrangement of its substituents, with the 4-methoxyphenyl group typically adopting a conformation that allows for optimal conjugation with the oxazole ring.

The 4-methoxyphenyl group at the C2 position consists of a benzene ring with a methoxy (-OCH3) substituent at the para position. This group contributes to the compound's ability to engage in π-π interactions and hydrogen bonding. The chloromethyl group (-CH2Cl) at the C4 position represents a key reactive site, providing opportunities for nucleophilic substitution reactions. The methyl group at C5 contributes to the electron density of the oxazole ring and influences its reactivity patterns.

Physical and Chemical Properties

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole is characterized by the following physical and chemical properties:

PropertyValue
CAS Number122994-69-8
Molecular FormulaC12H12ClNO2
Molecular Weight237.68 g/mol
IUPAC Name4-(chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
Standard InChIInChI=1S/C12H12ClNO2/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
Standard InChIKeyLCZPNWWYXZSYJO-UHFFFAOYSA-N
SMILESCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCl
Canonical SMILESCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCl
PubChem Compound ID14479955

The compound's chemical behavior is largely influenced by its functional groups. The chloromethyl group provides an electrophilic center that can undergo nucleophilic substitution reactions, making it a versatile handle for further chemical modifications. The methoxy group on the phenyl ring contributes electron density through resonance effects, potentially influencing the compound's reactivity and interactions with biological targets.

Synthesis Methods

Specific Synthesis Routes

Based on the synthetic approaches used for similar oxazole compounds, the synthesis of 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole may involve:

  • Reaction of 4-methoxybenzaldehyde or a derivative with an appropriate nitrogen-containing compound to form an intermediate.

  • Cyclization of this intermediate under specific conditions to form the oxazole ring.

  • Introduction of the chloromethyl group at the C4 position, possibly through a chlorination reaction.

  • Ensuring the methyl group is positioned at C5 either through the choice of starting materials or through subsequent modifications .

The exact synthetic pathway would depend on the availability of starting materials, the desired scale of production, and the specific requirements for purity and yield. Laboratory-scale synthesis may differ from industrial-scale production methods, with the latter focusing more on efficiency, cost-effectiveness, and safety considerations.

Chemical Reactivity and Functional Group Analysis

Reactive Sites and Their Significance

The reactivity of 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole is largely determined by its functional groups and heterocyclic structure. The compound contains several reactive sites that can participate in various chemical transformations:

  • The chloromethyl group at C4 represents a primary reactive site, capable of undergoing nucleophilic substitution reactions with various nucleophiles. This reactivity makes the compound valuable as a synthetic intermediate, allowing for the introduction of different functional groups at this position.

  • The oxazole ring itself can participate in various reactions typical of aromatic heterocycles, including electrophilic and nucleophilic substitutions, as well as coordination with metal ions.

  • The methoxy group on the phenyl ring can influence the electronic properties of the aromatic system and may participate in demethylation reactions under certain conditions.

Comparative Analysis with Related Compounds

Structural Comparison with Similar Oxazole Derivatives

To understand the unique properties of 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole, it is valuable to compare it with structurally related oxazole compounds. The following table provides a comparison of key structural and chemical properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazoleC12H12ClNO2237.68Reference compound
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazoleC11H10ClNO2223.65Lacks 5-methyl group; methoxy group at meta position instead of para position on phenyl ring
4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazoleC12H12ClNO2237.68Methoxy group at meta position instead of para position on phenyl ring

The position of the methoxy group on the phenyl ring (para vs. meta) and the presence or absence of the methyl group at C5 can significantly influence the compound's electronic properties, three-dimensional structure, and consequent reactivity and biological activity.

Functional Comparison

The functional properties of these related oxazole derivatives can differ substantially despite their structural similarities:

  • The position of the methoxy group (para vs. meta) on the phenyl ring affects the electronic distribution within the molecule, potentially influencing its interactions with biological targets or reaction partners.

  • The presence of the methyl group at C5 in 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole contributes to the electron density of the oxazole ring and may influence its reactivity patterns compared to derivatives lacking this substituent.

  • All three compounds share the reactive chloromethyl group at C4, suggesting similar potential for further functionalization at this position.

These comparisons highlight how small structural variations can lead to potentially significant differences in chemical behavior and applications, underscoring the importance of precise structural control in the synthesis and utilization of oxazole derivatives.

Current Research Status and Future Directions

Research Limitations

According to the search results, research on 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole is currently limited. This suggests several potential research opportunities:

  • Comprehensive characterization of the compound's physical, chemical, and biological properties.

  • Development of efficient and scalable synthesis methods specific to this compound.

  • Exploration of its potential applications in pharmaceutical research and materials science.

  • Investigation of structure-activity relationships through the synthesis and testing of derivatives.

Future Research Directions

Based on the structure and known properties of 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole, several promising research directions can be identified:

  • Synthesis of derivative libraries through modification of the chloromethyl group to explore structure-activity relationships.

  • Evaluation of biological activities, particularly in areas where other oxazole derivatives have shown promise (antimicrobial, anticancer, anti-inflammatory).

  • Investigation of the compound's potential as a building block for more complex molecular structures with specific functional properties.

  • Exploration of applications in materials science, particularly as components of sensors, photovoltaic materials, or specialized polymers.

These research directions could significantly expand our understanding of this compound and potentially lead to valuable applications in various fields of science and technology.

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